N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, sulfamoyl group, and cyclohexylamino group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might undergo reactions with electrophiles, while the sulfamoyl group could potentially be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group might increase its water solubility, while the cyclohexylamino group could contribute to its lipophilicity .Scientific Research Applications
Antibacterial Properties
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide and its analogs have been explored for their antibacterial properties. Palkar et al. (2017) synthesized similar analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxicity against mammalian cells, suggesting potential for safe antibacterial applications (Palkar et al., 2017).
Corrosion Inhibition
Compounds structurally related to this compound have been studied for their corrosion inhibition properties. Hu et al. (2016) synthesized benzothiazole derivatives and found them to be effective corrosion inhibitors for steel in acidic solutions, demonstrating the potential of similar compounds in industrial applications (Hu et al., 2016).
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives, which are structurally similar to the compound , have been extensively researched. For example, Burghate et al. (2007) synthesized benzylidene hydrazino thiadiazoles with notable activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Burghate et al., 2007).
Anticancer Potential
Some derivatives of thiadiazole, structurally related to this compound, have been explored for their anticancer properties. Tiwari et al. (2017) reported on Schiff’s bases containing a thiadiazole scaffold showing promising anticancer activity against various human cancer cell lines, highlighting the potential application of such compounds in cancer research (Tiwari et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S3/c1-24(2)31(27,28)15-10-8-13(9-11-15)17(26)21-18-22-23-19(30-18)29-12-16(25)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGOKHJSKPWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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